1-(2-Chloroethoxy)-3-ethoxybenzene
Overview
Description
1-(2-Chloroethoxy)-3-ethoxybenzene, also known as 1-chloro-2-ethoxybenzene or ethyl chloroacetate, is a compound consisting of a benzene ring with an ethoxy group at the 1-position and a chloroethoxy group at the 2-position. It is a colorless liquid with a sweet, ether-like odor. It is a widely used compound in organic synthesis, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(2-Chloroethoxy)-3-ethoxybenzene and related compounds are primarily used in synthetic chemistry for various transformations and reactions. For instance, derivatives of dimethoxybenzene have been utilized as starting materials in the synthesis of dicarbobenzenes through regioselective reductive electrophilic substitution and Pd-catalyzed cross-coupling reactions (Azzena et al., 1993). Moreover, aromatic ethers like 1-methoxy-2-octoxybenzene have demonstrated significant extractability for Au(III) from hydrochloric acid media, indicating their potential in metal extraction processes (Oshima et al., 2019).
Material Science and Electrochemistry
In material science, derivatives of 1-(2-Chloroethoxy)-3-ethoxybenzene have been explored for their electrical properties. For instance, polymers synthesized from similar methoxybenzenes have been characterized for their solubility, structural properties, and electrical conductivities, highlighting their potential use in electronic applications (Moustafid et al., 1991). Additionally, the electrochemical reduction of methoxychlor, a compound structurally related to 1-(2-Chloroethoxy)-3-ethoxybenzene, has been studied in organic media, revealing insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).
Chemical Stability and Reactivity
The chemical stability and reactivity of 1-(2-Chloroethoxy)-3-ethoxybenzene and its analogs have been a subject of interest. For instance, the study of electrophilic substitution reactions and the kinetics of reactions involving chloroethoxybenzenes have provided valuable insights into their chemical behavior (Wang & Rajendran, 2007). Furthermore, the examination of the conformation and ordering of chloroethoxybenzenes in nematic solvents contributes to the understanding of their molecular interactions and potential applications (Terzis & Photinos, 1992).
properties
IUPAC Name |
1-(2-chloroethoxy)-3-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWIVKMJWBPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651137 | |
Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-3-ethoxybenzene | |
CAS RN |
915924-31-1 | |
Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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